N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide
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Overview
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is a multifaceted compound with applications spanning chemistry, biology, medicine, and industry. It features unique structural components that include a triazole ring, a piperidine moiety, and fluorinated aromatic rings, making it a subject of intense scientific study.
Scientific Research Applications
This compound has diverse applications:
Chemistry: : Utilized as a building block in organic synthesis due to its complex structure and reactivity.
Biology: : Investigated for its potential as a molecular probe in biological assays.
Medicine: : Explored for its pharmacological properties, including potential roles as an anti-inflammatory or anticancer agent.
Industry: : Used in the development of new materials with specific properties such as enhanced stability or conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide typically begins with the formation of the 1,2,3-triazole core via azide-alkyne cycloaddition. The 4-fluoro-3-methylphenyl group is introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The piperidine ring can be introduced through reductive amination or alkylation of piperidine derivatives. The final coupling step usually involves an amide bond formation between the triazole-containing moiety and 2-methylbenzoyl chloride under basic conditions.
Industrial Production Methods:
For industrial-scale production, efficient and scalable processes such as continuous flow chemistry and high-throughput synthesis are often employed. The use of robust catalysts, controlled reaction environments, and optimized reaction conditions are crucial to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize specific functional groups within the molecule.
Reduction: : Reductive agents like lithium aluminium hydride (LiAlH4) can reduce carbonyl groups within the structure.
Substitution: : Halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
The reactions typically produce derivatives with altered functional groups, influencing the compound's reactivity and potential applications. For example, oxidation might convert secondary alcohols to ketones, while reduction might produce amines from nitriles.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets within biological systems. It can modulate pathways involving protein kinases or receptor-ligand interactions, affecting cellular processes like signal transduction, apoptosis, and proliferation. The unique structural features facilitate its binding to active sites on enzymes or receptors, triggering a cascade of biochemical events.
Comparison with Similar Compounds
Comparison with Other Compounds:
N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide: : Lacks the methyl groups present in N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide, which influences its steric and electronic properties.
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide: : This compound lacks the fluorine substitution, altering its pharmacokinetic and pharmacodynamic profile.
Uniqueness:
The presence of both the fluorine atom and the methyl groups in the compound contributes to its distinct physicochemical properties, enhancing its binding affinity and specificity toward certain biological targets, making it a compound of significant interest.
Conclusion:
This compound is a remarkable compound with extensive applications in science and industry. Its complex structure and reactivity offer a wealth of opportunities for further research and development.
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-5-3-4-6-19(15)22(30)25-17-9-11-28(12-10-17)23(31)21-14-29(27-26-21)18-7-8-20(24)16(2)13-18/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFUFOVZAKJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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